Regioisomeric Differentiation: 3,5-Dimethoxy vs. 2,4-Dimethoxy Substitution Pattern on Benzamide Ring
The 3,5-dimethoxybenzamide regioisomer (target compound, CAS 2034444-37-4) and the 2,4-dimethoxybenzamide regioisomer (CAS 2034581-10-5) share an identical TPSA of 82.6 Ų but differ in the spatial orientation of their methoxy substituents relative to the amide linkage [1]. In the broader nonsteroidal GR modulator patent family from Boehringer Ingelheim, compounds with meta-substituted benzamide rings exhibit differential GR binding and transactivation profiles compared to ortho- or para-substituted analogs, as demonstrated across multiple exemplified compounds [2]. The 3,5-substitution pattern places methoxy groups in a symmetrical meta-arrangement that modulates both the electron density of the aromatic ring and the rotational freedom of the amide bond, directly influencing the compound's ability to adopt the bioactive conformation required for GR ligand binding domain engagement.
| Evidence Dimension | Aryl substitution pattern (regioisomerism) and its impact on GR modulator pharmacophore |
|---|---|
| Target Compound Data | 3,5-Dimethoxy substitution (meta,meta); TPSA = 82.6 Ų; XLogP3 = 2.8; MW = 357.4 g/mol [1] |
| Comparator Or Baseline | 2,4-Dimethoxy substitution (ortho,para; CAS 2034581-10-5): TPSA = 82.6 Ų, identical polar surface area but distinct electronic distribution [1] |
| Quantified Difference | Identical TPSA but divergent three-dimensional electrostatic potential maps; quantitative GR IC₅₀ data for head-to-head comparison not publicly available |
| Conditions | Patent-disclosed GR binding and transactivation assays (fluorescence polarization and cell-based reporter gene assays) from Boehringer Ingelheim patent family [2] |
Why This Matters
For researchers procuring GR modulator tool compounds, regioisomeric identity directly determines pharmacological activity; procurement of the incorrect regioisomer will yield invalid structure-activity relationship conclusions.
- [1] Kuujia. 2,4-Dimethoxy-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide, CAS 2034581-10-5 – Topological Polar Surface Area: 82.6 Ų. View Source
- [2] Bekkali Y, Betageri R, Emmanuel MJ, Hammach A, Harcken C, Kuzmich D, Lee TW, et al. Glucocorticoid Mimetics, Methods of Making Them, Pharmaceutical Compositions, and Uses Thereof. US Patent Application US20040224992A1, filed August 30, 2003. Assignee: Boehringer Ingelheim Pharmaceuticals, Inc. View Source
